1,3-diphenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
1,3-Diphenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines. These compounds are characterized by a seven-membered ring containing nitrogen and oxygen atoms. The presence of phenoxy groups at positions 1 and 3 adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol.
Base-Promoted Cyclization: The reaction is promoted by bases such as potassium carbonate or potassium phosphate.
Intramolecular Cyclization: The intermediate formed undergoes intramolecular cyclization to form the dibenzo[b,f][1,4]oxazepine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the base-promoted synthesis route mentioned above can be scaled up for large-scale production. The use of readily available starting materials and mild reaction conditions makes this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy groups and the oxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazepine derivatives.
Scientific Research Applications
1,3-Diphenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,3-diphenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites. It can also interact with receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the phenoxy groups at positions 1 and 3.
Dibenzo[b,f][1,4]thiazepin-11(10H)-one: Contains a sulfur atom instead of an oxygen atom in the ring.
Quinazolinimines: Similar ring structure but different functional groups.
Uniqueness
1,3-Diphenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of phenoxy groups at positions 1 and 3, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
7,9-diphenoxy-5H-benzo[b][1,4]benzoxazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO4/c27-25-24-22(29-18-11-5-2-6-12-18)15-19(28-17-9-3-1-4-10-17)16-23(24)30-21-14-8-7-13-20(21)26-25/h1-16H,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJIAXUBXFKRQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C(=C2)OC4=CC=CC=C4)C(=O)NC5=CC=CC=C5O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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